molecular formula C9H10ClNO2 B8014732 3-Chloro-2-(dimethylamino)benzoic acid

3-Chloro-2-(dimethylamino)benzoic acid

Cat. No.: B8014732
M. Wt: 199.63 g/mol
InChI Key: USWQSSAXKAYZII-UHFFFAOYSA-N
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Description

3-Chloro-2-(dimethylamino)benzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at position 3 and a dimethylamino group at position 2. Its structural analogs, particularly azetidinone and thiazolidinone derivatives, have demonstrated significant antimicrobial activity, as highlighted in pharmacological studies .

Properties

IUPAC Name

3-chloro-2-(dimethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11(2)8-6(9(12)13)4-3-5-7(8)10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWQSSAXKAYZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Isomers: Meta- vs. Para-Substituted Dimethylaminobenzoic Acids

Key Differences :

  • m-(Dimethylamino)benzoic acid (CAS 99-64-9): Melting point 150–153°C, priced at ¥10,800/25g .
  • p-(Dimethylamino)benzoic acid (CAS 619-84-1): Higher melting point (242.5–243.5°C), priced at ¥5,400/25g .

The para isomer’s higher melting point suggests stronger intermolecular interactions (e.g., hydrogen bonding or π-stacking) compared to the meta isomer. This difference may influence solubility and reactivity in synthetic applications.

Azetidinone and Thiazolidinone Derivatives

Synthesized analogs, such as SS1, SS3, and SS5 (Table 1), demonstrate how substituents modulate biological activity:

Table 1: Comparative Properties of Selected Benzoic Acid Derivatives
Compound Name Structure Melting Point (°C) UV λmax (nm) Biological Activity Reference
3-Chloro-2-(dimethylamino)benzoic acid Benzoic acid with Cl (C3) and N(CH₃)₂ (C2) Not reported Not reported Not reported
SS1 (4-[3-chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl] benzoic acid) Azetidinone ring with Cl, 4-dimethylaminophenyl, and benzoic acid Not reported Not reported Potent against Staphylococcus aureus (Gram +ve)
SS3 (4-[3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl] benzoic acid) Azetidinone ring with Cl, 4-hydroxyphenyl, and benzoic acid Not reported 282.0 Active against Escherichia coli (Gram –ve)
SS5 (4-{2-[4-nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl} benzoic acid) Thiazolidinone ring with 4-nitrophenyl and benzoic acid Not reported Not reported Antifungal activity against Candida albicans
SS2 (4-[3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl]-benzoic acid) Azetidinone ring with Cl, 4-nitrophenyl, and benzoic acid Not reported 175.5 Not explicitly reported

Key Observations :

  • Substituent Effects: The antimicrobial activity varies with substituents. SS1’s 4-dimethylaminophenyl group enhances activity against Gram-positive bacteria, while SS3’s 4-hydroxyphenyl group targets Gram-negative bacteria .
  • Spectral Properties : SS3 (hydroxyl substituent) exhibits a higher UV λmax (282.0 nm) compared to SS2 (nitro substituent, 175.5 nm), indicating extended conjugation or electron-donating effects .
  • Ring System Influence: Thiazolidinone derivatives (e.g., SS5) show antifungal activity, whereas azetidinones (e.g., SS1, SS3) are more effective against bacteria .

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